

Application Notes: Propanidid Dosage for Rodent Anesthesia

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Compound of Interest

Compound Name: *Propanidid*

Cat. No.: *B1678258*

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Introduction

Propanidid (trade names: Sombrevin®, Epontol®, Fabantol®) is an ultra-short-acting intravenous anesthetic agent.^{[1][2]} Historically used in human and veterinary medicine, its application in modern research is limited due to its withdrawal from the market. The primary reason for its withdrawal was the high incidence of anaphylactoid reactions associated with its solvent, Cremophor EL, rather than the drug itself.^{[1][3]} However, understanding its properties and dosage is relevant for historical data interpretation and for potential use with newer, safer formulations like liposomal preparations.^[1] **Propanidid** is characterized by a very rapid onset and brief duration of action, with recovery typically occurring within minutes of administration.

Mechanism of Action

Propanidid is a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor. It enhances the effect of the inhibitory neurotransmitter GABA, which increases the flow of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it less excitable, leading to the central nervous system depression required for anesthesia.

Dosage and Administration in Rodent Models

Calculating the correct dosage for **Propanidid** is critical and must account for the species, administration route, and specific formulation used. Due to the age of the compound, published data is sparse, and dosages should be determined empirically, starting with the lowest known effective doses in pilot studies.

Important Formulation Considerations: The original formulation of **Propanidid** (Sombrevin®) contained Cremophor EL, a solvent known to cause histamine release and severe hypersensitivity reactions. In studies with rats, the Cremophor-based solution caused dose-dependent mortality, reaching 86% at higher infusion rates. In contrast, a liposomal preparation was well-tolerated at the same doses. Researchers must be aware of the formulation and its potential for adverse effects.

Quantitative Dosage and Toxicity Data

The following tables summarize the available quantitative data for **Propanidid** dosage in various animal models. Extreme caution is advised, and these values should be used as a starting point for dose-finding studies.

Table 1: **Propanidid** Dosage and Efficacy in Rodent Models

Species	Route	Dosage	Efficacy / Purpose	Citation(s)
Mouse	IP	50 mg/kg (as Sombrevin®)	Anesthesia for minor procedures (tumor implantation)	
Rat	IV	ED ₅₀ : 13.4 mg/kg	Effective Dose for 50% of animals (hypnosis)	
Rat	IV Infusion	60 - 120 mg/100g/h (600 - 1200 mg/kg/h)	Maintenance of anesthesia	

Table 2: **Propanidid** Toxicity Data

Species	Route	LD ₅₀ (Median Lethal Dose)	Notes	Citation(s)
Rat	Oral	>10,000 mg/kg	Indicates very low acute oral toxicity.	
Rat	IV Infusion	Not established. High mortality (86%) observed at 90-120 mg/100g/h with Cremophor formulation.	Toxicity is strongly linked to the Cremophor solvent.	

Table 3: **Propanidid** Dosage in Other Species (for Reference)

| Species | Route | Dosage | Formulation / Notes | Citation(s) | | :--- | :--- | :--- | :--- | | Cat | IV | 3 - 5 mg/kg | N/A | | | Pig | IV (Induction) | 15 mg/kg | Cremophor solution (Sombrevin®) | | | Pig | IV (Induction) | 60 mg/kg | Liposomal preparation | | | Rabbit | IV | Not specified | Used for short-term and induction anesthesia. | |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Anesthesia Induction in Mice

This protocol is based on the published dose of 50 mg/kg IP used for minor procedures. It should be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Materials:

- **Propanidid** solution (note formulation and concentration)
- Sterile saline or other appropriate vehicle for dilution
- Sterile syringes (1 mL) and needles (25-27G)

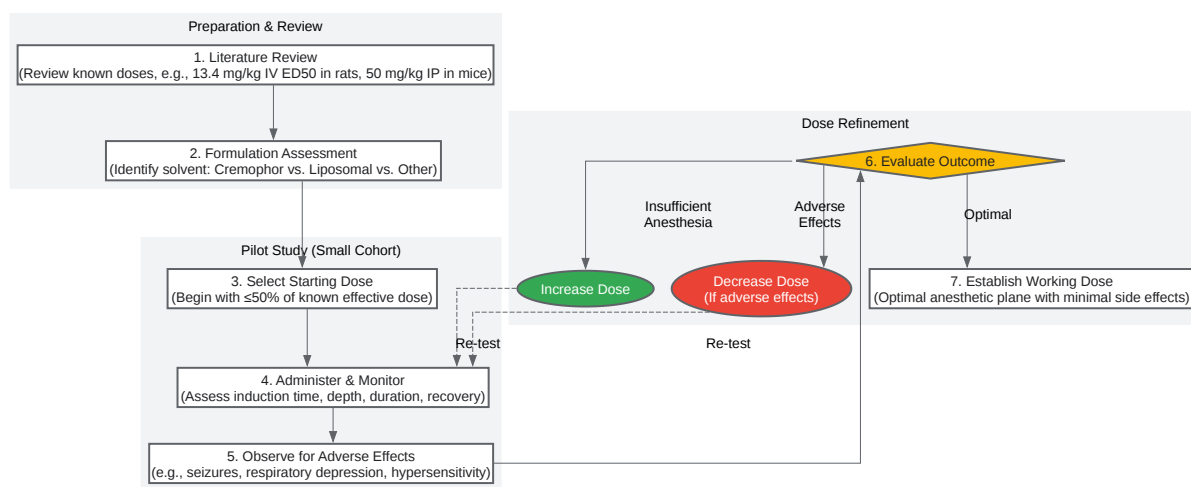
- Accurate scale for animal weight
- Heating pad to maintain body temperature
- Ophthalmic ointment
- Monitoring equipment (optional, as per institutional guidelines)

Methodology:

- Animal Preparation:
 - Accurately weigh the mouse using a calibrated scale.
 - Record the weight. The animal should be handled gently to minimize stress.
- Dosage Calculation:
 - Calculate the required volume of **Propanidid** solution based on the animal's weight and the solution's concentration.
 - Formula: $\text{Volume (mL)} = (\text{Weight (kg)} * \text{Dose (mg/kg)}) / \text{Concentration (mg/mL)}$
 - Example for a 25g (0.025 kg) mouse with a 10 mg/mL solution: $\text{Volume} = (0.025 \text{ kg} * 50 \text{ mg/kg}) / 10 \text{ mg/mL} = 0.125 \text{ mL}$
 - If necessary, dilute the stock solution with sterile saline to achieve an appropriate injection volume (typically 0.1-0.3 mL for a mouse).
- Administration:
 - Restrain the mouse appropriately, exposing the abdomen. Tipping the mouse slightly head-down can help move organs away from the injection site.
 - Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

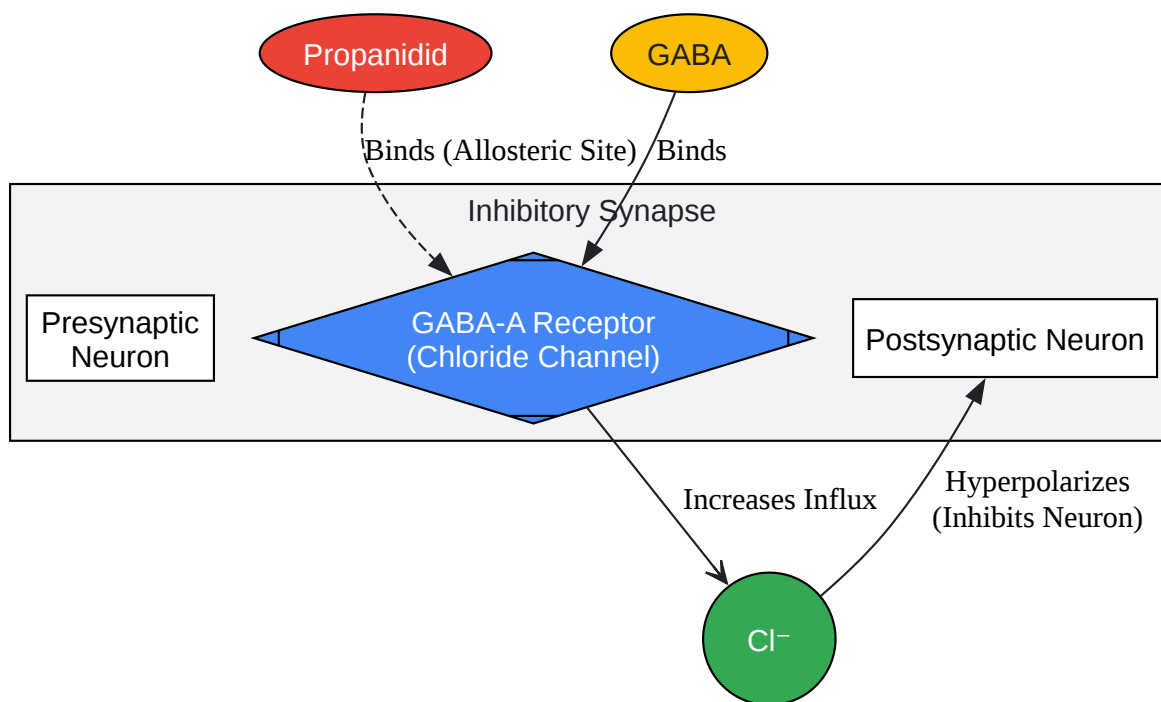
- Aspirate gently to ensure the needle is not in a blood vessel or organ before injecting the solution smoothly.
- Anesthetic Monitoring:
 - Immediately place the mouse in a clean, warm cage on a heating pad to prevent hypothermia.
 - Apply ophthalmic ointment to the eyes to prevent corneal drying.
 - Assess the depth of anesthesia by checking for the loss of the righting reflex and the pedal withdrawal (toe pinch) reflex.
 - Monitor respiratory rate and effort continuously. A drop of 50% in respiratory rate can be normal, but shallow breathing below 55 breaths/min may indicate the animal is too deep.
 - The duration of anesthesia is expected to be very short. Be prepared for rapid recovery.
- Post-Procedure Care:
 - Continue to monitor the animal on a heat source until it is fully ambulatory.
 - Do not leave the animal unattended until it has recovered the righting reflex.
 - Ensure easy access to food and water upon recovery.

Visualizations



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Caption: Workflow for determining an optimal **Propanidid** dose in rodents.



Simplified Mechanism of Propanidid at the GABA-A Receptor

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Caption: **Propanidid** enhances GABAergic inhibition at the GABA-A receptor.

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References

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- 2. RTECS NUMBER-AG9625000-Chemical Toxicity Database [drugfuture.com]

- 3. [Anesthesia with propanidid in a liposomal preparation. An experimental study in swine] - PubMed [pubmed.ncbi.nlm.nih.gov]
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